![molecular formula C22H29N5 B2567895 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-92-1](/img/structure/B2567895.png)

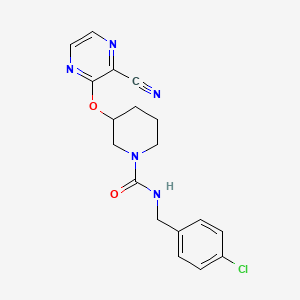

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with dimethylaminoethyl groups are often used in the production of polymers due to their reactivity . They can be part of larger molecules with various applications, including in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and acrylates . For example, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various functional groups contributing to their properties. For example, the dimethylaminoethyl group is a tertiary amine, which can participate in a variety of chemical reactions .Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including polymerization . They can also react with carboxyl groups to form amide bonds .Physical And Chemical Properties Analysis

These compounds often have properties such as being soluble in water, having a pungent, amine-like odor, and being able to form ignitable mixtures with air . They can also spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators .Scientific Research Applications

- The compound’s structural features make it suitable for incorporation into drug delivery systems. Researchers have explored its use in amphiphilic block copolymers, where it acts as a side chain modifier. For instance, a poly(ethylene glycol)-block-polycarbonate copolymer modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains was developed . These micelles can load both anticancer drugs (such as quercetin) and nucleic acids (DNA), potentially enhancing cancer therapy.

- The cationic nature of PDMAEMA makes it useful for gene delivery. In the same study mentioned above, the micelles formed micelleplexes with DNA through electrostatic interactions. This suggests potential applications in gene therapy .

- PDMAEMA is commonly used in polymer synthesis. Its amino groups allow for cross-linking reactions, such as forming amide bonds. For example, it has been employed in peptide synthesis and as a reactive NHS ester for labeling nucleic acids .

- The compound’s benzimidazole core may contribute to its biological activity. Some derivatives containing similar structures have shown anti-inflammatory and analgesic effects . Further exploration of its pharmacological properties could reveal novel applications.

- PDMAEMA is a key component in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers . Their versatility makes them valuable in various industrial processes.

- Researchers have investigated PDMAEMA-modified polymers for drug delivery. These nanocarriers self-assemble into micelles and can simultaneously carry drugs and nucleic acids. Their potential in cancer therapy and other biomedical applications is an exciting area of study .

Drug Delivery Systems

Gene Delivery

Polymer Synthesis

Anti-Inflammatory and Anticancer Properties

Cationic Polymers and Stabilizers

Biomedical Nanocarriers

Mechanism of Action

Safety and Hazards

These compounds can pose various safety hazards. For example, they can be skin irritants and their presence as impurities in certain products is thought to be the cause of irritation experienced by some individuals . They can also be hazardous due to their flammability and ability to form ignitable mixtures with air .

properties

IUPAC Name |

1-[2-(dimethylamino)ethylamino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5/c1-15(2)10-11-17-16(3)18(14-23)22-25-19-8-6-7-9-20(19)27(22)21(17)24-12-13-26(4)5/h6-9,15,24H,10-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLVKKTVADGTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)

![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![5-ethyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2567817.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)

![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)